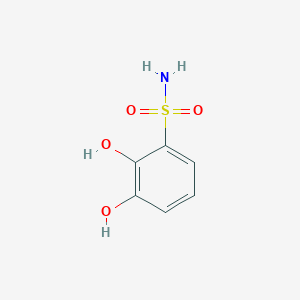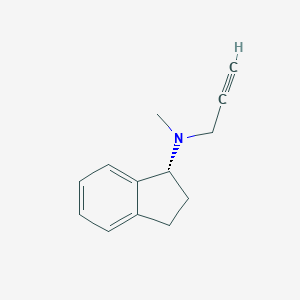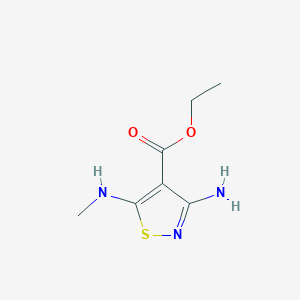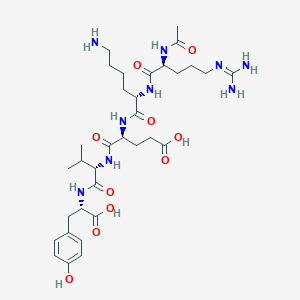
2,3-Dihydroxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroxybenzenesulfonamide, also known as sulfoanilic acid, is an organic compound with the molecular formula C6H7NO4S. It is a white crystalline powder that is soluble in water and commonly used in various scientific research applications.
Mécanisme D'action
The mechanism of action of 2,3-Dihydroxybenzenesulfonamide is not fully understood. However, it is believed to act as a reducing agent and reacts with nitrite ions to form a diazonium salt. The diazonium salt is then coupled with a phenol to form an azo dye.
Biochemical and Physiological Effects:
2,3-Dihydroxybenzenesulfonamide has no significant biochemical or physiological effects. It is not toxic and is considered safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,3-Dihydroxybenzenesulfonamide in laboratory experiments include its low toxicity, high solubility in water, and ease of synthesis. However, its limitations include its limited stability and the need for careful handling due to its potential to cause skin and eye irritation.
Orientations Futures
There are several future directions for the use of 2,3-Dihydroxybenzenesulfonamide in scientific research. One area of interest is the development of new synthetic methods for the preparation of 2,3-Dihydroxybenzenesulfonamide and its derivatives. Another area of interest is the development of new applications for 2,3-Dihydroxybenzenesulfonamide in the fields of biotechnology and environmental science. Additionally, further research is needed to fully understand the mechanism of action of 2,3-Dihydroxybenzenesulfonamide and its potential uses in various scientific fields.
In conclusion, 2,3-Dihydroxybenzenesulfonamide is a versatile compound that has various scientific research applications. Its ease of synthesis, low toxicity, and high solubility make it a valuable reagent in laboratory experiments. Further research is needed to fully understand its mechanism of action and to explore its potential uses in various scientific fields.
Méthodes De Synthèse
2,3-Dihydroxybenzenesulfonamide can be synthesized through the reaction of aniline with sulfanilic acid. The reaction is carried out in the presence of a catalyst such as hydrochloric acid. The resulting product is then purified using various methods such as recrystallization.
Applications De Recherche Scientifique
2,3-Dihydroxybenzenesulfonamide is commonly used in various scientific research applications. It is used as a reagent in the determination of nitrite and nitrate ions in biological and environmental samples. It is also used in the synthesis of various organic compounds and as a starting material for the preparation of various dyes.
Propriétés
Numéro CAS |
116315-02-7 |
|---|---|
Nom du produit |
2,3-Dihydroxybenzenesulfonamide |
Formule moléculaire |
C6H7NO4S |
Poids moléculaire |
189.19 g/mol |
Nom IUPAC |
2,3-dihydroxybenzenesulfonamide |
InChI |
InChI=1S/C6H7NO4S/c7-12(10,11)5-3-1-2-4(8)6(5)9/h1-3,8-9H,(H2,7,10,11) |
Clé InChI |
ARHGDEDPRMTUGD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)N)O)O |
SMILES canonique |
C1=CC(=C(C(=C1)S(=O)(=O)N)O)O |
Synonymes |
Benzenesulfonamide, 2,3-dihydroxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt](/img/structure/B53369.png)




![Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B53386.png)